
Dimethyl 2-bromo-5-(tert-butyl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of isophthalic acid, where the hydrogen atoms on the aromatic ring are substituted with a bromine atom and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-(tert-butyl)isophthalate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl 5-(tert-butyl)isophthalate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-bromo-5-(tert-butyl)isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 2-bromo-5-(tert-butyl)benzyl alcohol.
Oxidation: Dimethyl 2-bromo-5-(tert-butyl)isophthalic acid.
Aplicaciones Científicas De Investigación
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of dimethyl 2-bromo-5-(tert-butyl)isophthalate depends on the specific application and reaction it is involved in. Generally, the bromine atom and ester groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the tert-butyl group.
Dimethyl 2-bromo-5-methylisophthalate: Similar structure but has a methyl group instead of a tert-butyl group.
Dimethyl 2-bromo-5-ethylisophthalate: Similar structure but has an ethyl group instead of a tert-butyl group.
Uniqueness
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties .
Propiedades
Fórmula molecular |
C14H17BrO4 |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
dimethyl 2-bromo-5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3 |
Clave InChI |
KFZNGPIZXBHRJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
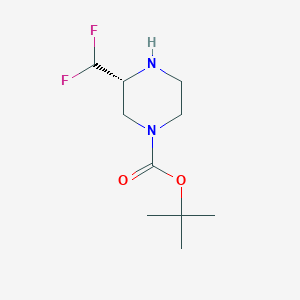
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
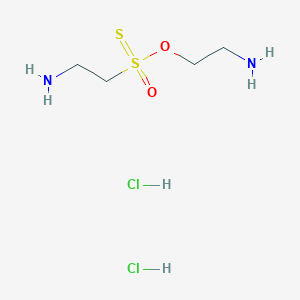
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
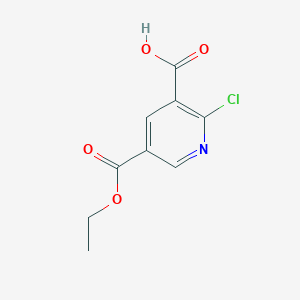
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
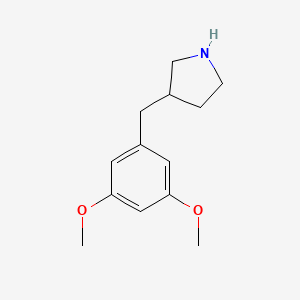

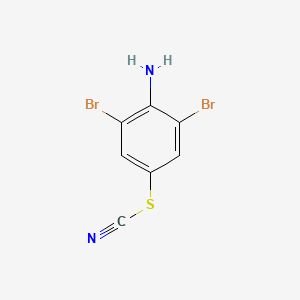

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
